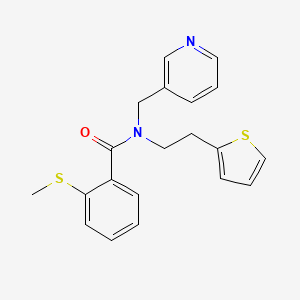
2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step chemical reactions that start from simple precursors. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been synthesized to exhibit selective inhibition of histone deacetylase, showing potential anticancer activity. These processes usually involve condensation reactions, amidation, and sometimes cyclization to introduce various functional groups critical for the activity of the compound (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the compound , has been elucidated using X-ray crystallography. For instance, the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives has revealed the orientation of pyridine and benzene rings and their impact on the molecule's properties. The detailed molecular geometry, bond lengths, and angles provide insight into the compound's chemical behavior and interaction potential (Artheswari et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives can be explored through their participation in various chemical reactions, including N-alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the molecule to achieve desired biological or chemical properties. For example, cobalt-catalyzed carbonylative synthesis has been employed to produce phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides, showcasing the versatility of these compounds in organic synthesis (Fu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Properties
- The crystal structure and Hirshfeld surface analysis of benzamide derivatives, including those similar to the compound , reveal variations in the orientation of the pyridine ring with respect to the benzene ring, influencing molecular interactions and properties (Artheswari, Maheshwaran, & Gautham, 2019).
Biochemical Interactions and Inhibitory Effects
- Analogues of the compound have been studied for their inhibitory effects on specific receptors like vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential in cancer treatment and other therapeutic applications (Borzilleri et al., 2006).
Luminescent Properties and Nano-Aggregate Formation
- Derivatives of benzamide, including compounds structurally similar to the one , exhibit luminescent properties in certain solutions and solid states, and can form nano-aggregates with enhanced emission under specific conditions (Srivastava et al., 2017).
Synthetic Methods and Chemical Reactions
- The synthesis of related thieno[2,3-d]pyrimidine derivatives involves reactions with various compounds, highlighting the versatility and reactivity of the thiophene component in such structures (Abdelrazek, Mohamed, & Elsayed, 2008).
Chromoionophoric Characteristics
- New derivatives of benzamide, structurally related to the compound , have been synthesized and characterized, revealing properties as chromoionophores with potential applications in chemical sensing (IOSR Journals, Ameram, & Yamin, 2013).
Heterocyclic Synthesis and Reactivity
- The reactivity of related compounds towards various nitrogen nucleophiles has been investigated, leading to the synthesis of diverse heterocyclic derivatives, underscoring the potential of such structures in complex chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-24-19-9-3-2-8-18(19)20(23)22(12-10-17-7-5-13-25-17)15-16-6-4-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZCELRDITIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
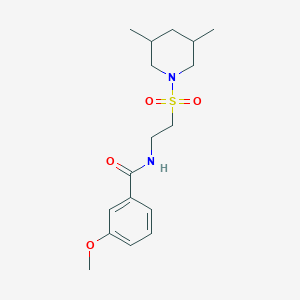
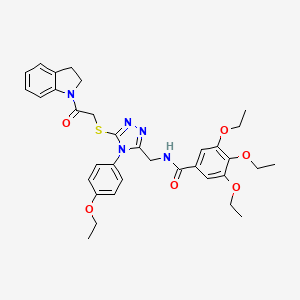
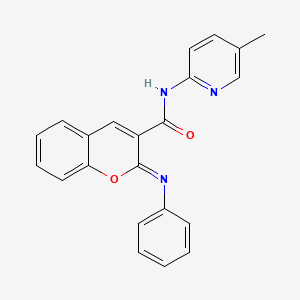
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
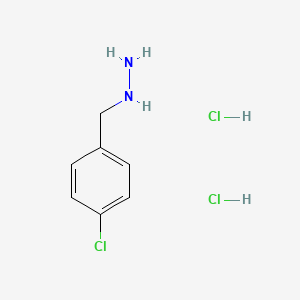
![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
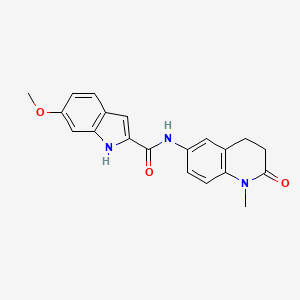
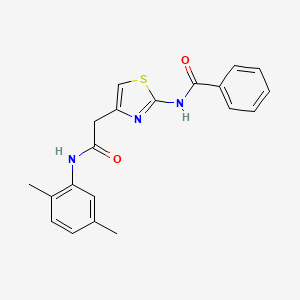
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)